molecular formula C23H16N2O3S3 B2928758 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole CAS No. 868212-29-7

5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole

Cat. No.: B2928758
CAS No.: 868212-29-7
M. Wt: 464.57
InChI Key: LEAOKUJIONTGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary or therapeutic use. 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole is a synthetic small molecule characterized by a multi-heterocyclic structure integrating oxazole, benzothiazole, and phenyl motifs. The presence of a tosyl (p-toluenesulfonyl) group is a key structural feature that can influence the compound's reactivity, solubility, and potential as an intermediate in further chemical synthesis. Compounds featuring benzothiazole cores are frequently investigated in medicinal chemistry for a wide spectrum of biological activities and are also explored in materials science for applications such as organic electronics and photovoltaic cells . The specific research applications and mechanism of action for this compound are areas for ongoing investigation, with its value to researchers stemming from its complex molecular architecture. Researchers are encouraged to utilize this compound as a key starting material or intermediate for developing novel chemical entities or for probing biochemical pathways.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-ylsulfanyl)-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3S3/c1-15-11-13-17(14-12-15)31(26,27)21-22(28-20(25-21)16-7-3-2-4-8-16)30-23-24-18-9-5-6-10-19(18)29-23/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAOKUJIONTGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole typically involves the following steps:

Industrial Production Methods

Mechanism of Action

The mechanism of action of 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole involves its interaction with specific molecular targets:

Biological Activity

5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the benzothiazole family, which is known for a wide range of pharmacological activities including antibacterial, antifungal, antitumor, and anti-inflammatory properties. The presence of the benzothiazole moiety enhances the biological efficacy of the compound.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that include condensation and substitution reactions. Recent studies have focused on optimizing these synthetic pathways to improve yield and purity.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole structure exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi. The compound's mechanism often involves disruption of microbial cell wall synthesis or function.

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusModerate Inhibition8
Escherichia coliGood Inhibition4
Candida albicansStrong Inhibition0.5

Antitubercular Activity

Recent studies have highlighted the compound's potential in combating Mycobacterium tuberculosis. A series of benzothiazole derivatives were synthesized and evaluated for their anti-tubercular activity, with some exhibiting IC50 values comparable to standard treatments.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The docking studies suggest strong binding affinity to COX-2, indicating its potential as an analgesic agent.

Case Studies and Research Findings

  • Study on Antitubercular Activity : A recent study synthesized several benzothiazole derivatives, including this compound, and tested them against M. tuberculosis strains. The results indicated promising anti-tubercular activity with several compounds showing significant inhibition at low concentrations .
  • COX-2 Inhibition Study : Another research project focused on the analgesic properties of benzothiazole derivatives. The synthesized compounds were screened for COX-2 inhibitory activity, revealing that some exhibited strong inhibition comparable to known NSAIDs .
  • Antifungal Activity Assessment : The antifungal efficacy was tested against common pathogens such as Candida albicans and Aspergillus fumigatus. The compound demonstrated a broad spectrum of activity with low MIC values .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, coupling 2-mercaptobenzothiazole derivatives with halogenated intermediates (e.g., 4-tosyloxazole precursors) in polar aprotic solvents like DMF, using potassium carbonate (K₂CO₃) as a base. Heating at 80–100°C for 4–6 hours under inert conditions typically yields the product. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of thiol derivative) to drive completion. Use catalytic phase-transfer agents (e.g., TBAB) to enhance reactivity in heterogeneous systems .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Characterization :

  • 1H/13C NMR : Confirm the presence of benzothiazole (δ 7.2–8.5 ppm for aromatic protons), tosyl (δ 2.4 ppm for methyl protons), and oxazole (δ 6.0–7.0 ppm) moieties.
  • FT-IR : Identify S–C=N stretching (650–750 cm⁻¹) and sulfonate S=O vibrations (1150–1250 cm⁻¹) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antibacterial Testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
  • Cytotoxicity Screening : Employ the SRB assay (sulforhodamine B) for adherent cell lines (e.g., HeLa, MCF-7). Fix cells with trichloroacetic acid, stain with SRB, and quantify optical density at 564 nm .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Key Modifications :

  • Replace the tosyl group with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) to improve metabolic stability .
  • Introduce heterocyclic substituents (e.g., triazoles) at the phenyl ring to enhance π-π stacking with target enzymes .
    • Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., DNA gyrase for antibacterial activity). Prioritize docking poses with hydrogen bonds to key residues (e.g., Arg1216 in gyrase) .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (GROMACS/AMBER) to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints .

Q. How can contradictory bioactivity data between assays be resolved?

  • Case Study : If antibacterial activity is strong in disk diffusion but weak in MIC assays:

  • Check compound solubility (e.g., DMSO stock precipitation in aqueous media).
  • Use alternative assays (e.g., time-kill kinetics) to confirm bacteriostatic vs. bactericidal effects .
  • Validate membrane permeability via fluorescent dye uptake assays .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Lipophilicity Optimization : Calculate logP values (e.g., using ChemDraw). Aim for 2–4 to balance solubility and membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Block vulnerable sites (e.g., oxazole ring) with methyl or fluorine substituents .

Methodological Notes

  • Synthesis Troubleshooting : If yields are low (<50%), replace DMF with DMA or DMSO to stabilize intermediates. Use microwave-assisted synthesis to reduce reaction time .
  • Data Reproducibility : Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability in cytotoxicity assays .
  • Spectroscopic Artifacts : For NMR, ensure complete deuterium exchange in DMSO-d₆ to avoid residual proton peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.